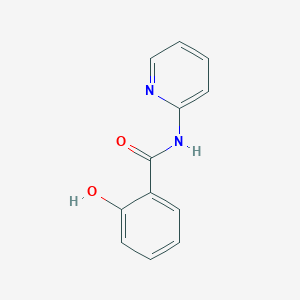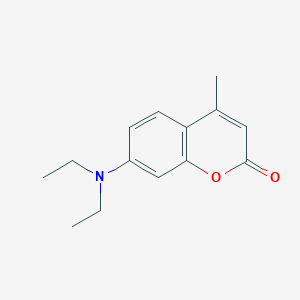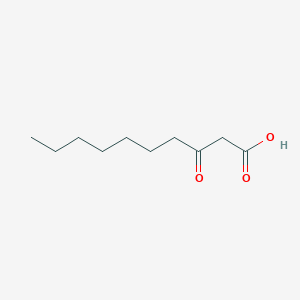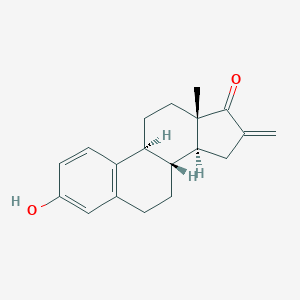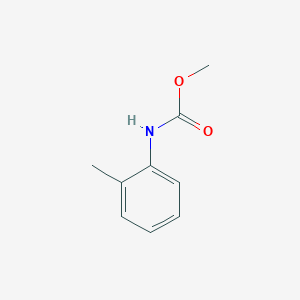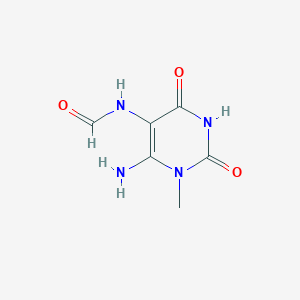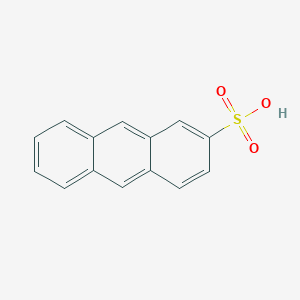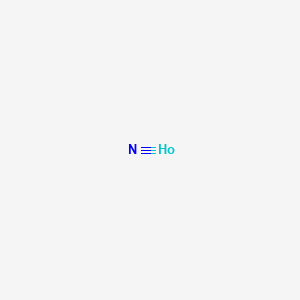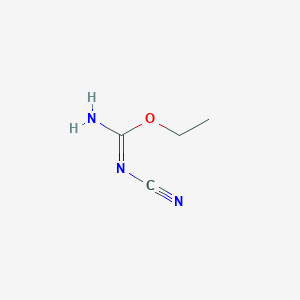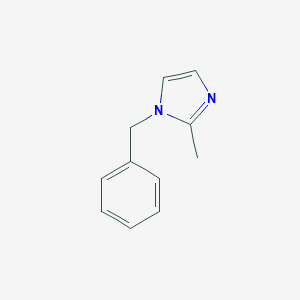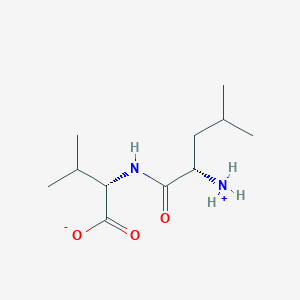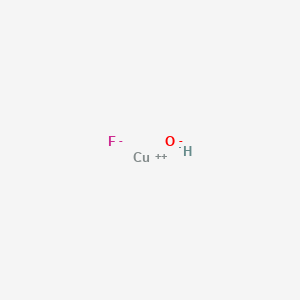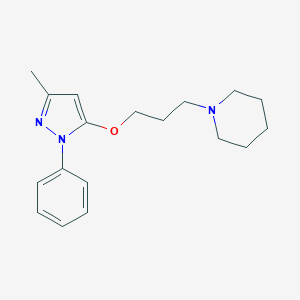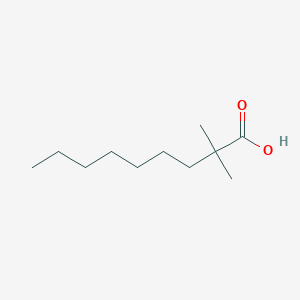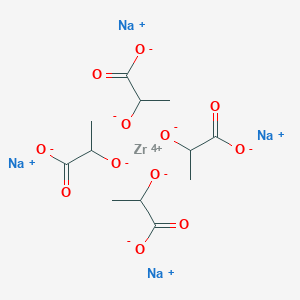
Sodium zirconium lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Na2Zr(OH)2(C3H5O3)4.
Wirkmechanismus
The mechanism of action of sodium zirconium lactate is not fully understood. However, it is believed that it interacts with biological molecules, such as proteins and enzymes, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes.
Biochemische Und Physiologische Effekte
Sodium zirconium lactate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be difficult to work with due to its hygroscopic nature, which means it can absorb moisture from the air.
Zukünftige Richtungen
There are several potential future directions for research on sodium zirconium lactate. One area of interest is its potential as a drug delivery system for the treatment of cancer. Another area of interest is its use in the development of advanced ceramics for various applications. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields, such as materials science and catalysis.
In conclusion, sodium zirconium lactate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that can be synthesized through the reaction between zirconium hydroxide and lactic acid. It has been extensively studied for its potential applications in catalysis, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to interact with biological molecules through electrostatic interactions and hydrogen bonding. It has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. One of the main advantages of using sodium zirconium lactate in lab experiments is its high stability and low toxicity, but it can be difficult to work with due to its hygroscopic nature. There are several potential future directions for research on sodium zirconium lactate, including its use as a drug delivery system, in the development of advanced ceramics, and in other fields such as catalysis.
Synthesemethoden
Sodium zirconium lactate can be synthesized through the reaction between zirconium hydroxide and lactic acid. The reaction takes place in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then filtered, washed, and dried to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Sodium zirconium lactate has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science. In catalysis, it has been used as a catalyst for the conversion of biomass into high-value chemicals. In medicine, it has been investigated for its potential as a drug delivery system and as a treatment for cancer. In materials science, it has been explored for its use in the development of advanced ceramics.
Eigenschaften
CAS-Nummer |
10377-98-7 |
|---|---|
Produktname |
Sodium zirconium lactate |
Molekularformel |
C12H16Na4O12Zr |
Molekulargewicht |
535.43 g/mol |
IUPAC-Name |
tetrasodium;2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |
InChI-Schlüssel |
WHYLHKYYLCEERH-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Kanonische SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |
Andere CAS-Nummern |
10377-98-7 15529-67-6 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



